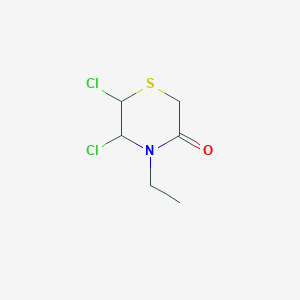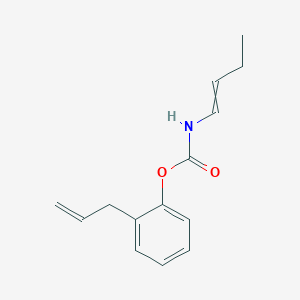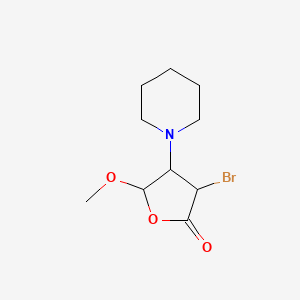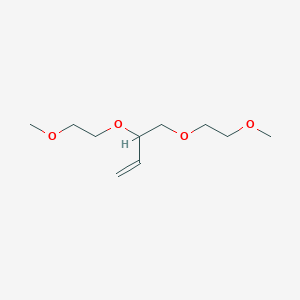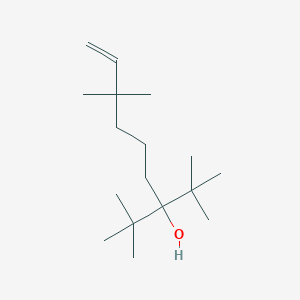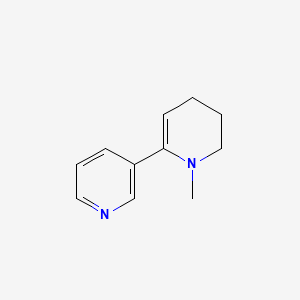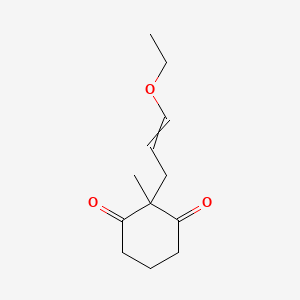
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methylsulfanyl group attached to a 1,2,4-triazole ring
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the trifluoromethyl group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Incorporation of the methylsulfanyl group: This can be achieved through the reaction of the intermediate compound with methylthiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, forming various trifluoromethylated products.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like tin(II) chloride. Major products formed from these reactions include sulfoxides, sulfones, amines, and trifluoromethylated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The chlorophenyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall efficacy.
1-(4-Methylphenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole: Substitution of the chlorophenyl group with a methylphenyl group may alter its binding affinity and specificity.
Properties
CAS No. |
89522-05-4 |
|---|---|
Molecular Formula |
C10H7ClF3N3S |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylsulfanyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H7ClF3N3S/c1-18-9-15-8(10(12,13)14)16-17(9)7-4-2-6(11)3-5-7/h2-5H,1H3 |
InChI Key |
LZBDXDRKSJBUJE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1C2=CC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
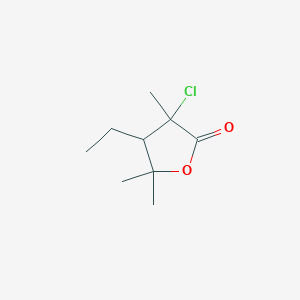
![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
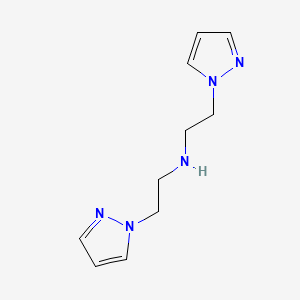
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
